Fosfructose

描述

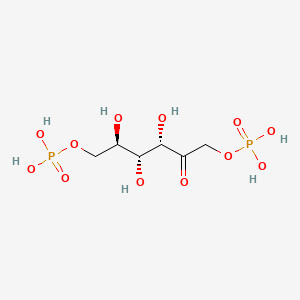

Structure

3D Structure

属性

CAS 编号 |

717817-28-2 |

|---|---|

分子式 |

C6H14O12P2 |

分子量 |

340.12 g/mol |

IUPAC 名称 |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1 |

InChI 键 |

XPYBSIWDXQFNMH-UYFOZJQFSA-N |

手性 SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

规范 SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

相关CAS编号 |

15499-52-2 (tetra-potassium salt) 23558-08-9 (unspecified hydrochloride salt) 23784-19-2 (tetra-hydrochloride salt) 26177-85-5 (di-hydrochloride salt) 34378-77-3 (unspecified calcium salt) 38099-82-0 (tri-hydrochloride salt) 6035-52-5 (barium[1:2] salt) 6055-82-9 (calcium[1:2] salt) |

产品来源 |

United States |

Biochemical Pathways and Metabolic Integration

Central Role in Glycolysis

Glycolysis, the universal process for extracting energy from glucose, features FBP as a key molecule. Its synthesis and subsequent breakdown are defining moments in this catabolic pathway.

Biosynthesis from Fructose-6-phosphate (B1210287) by Phosphofructokinase Activity

The formation of fructose-1,6-bisphosphate is a committed and essentially irreversible step in glycolysis, catalyzed by the enzyme phosphofructokinase-1 (PFK-1) . wikipedia.orgmdpi.com This reaction involves the transfer of a phosphate (B84403) group from an ATP molecule to fructose-6-phosphate. wikipedia.orgbyjus.com This step is a major point of regulation for glycolysis. wikipedia.org PFK-1 is an allosteric enzyme, meaning its activity can be modulated by various cellular metabolites, allowing the cell to control the rate of glycolysis based on its energy needs. wikipedia.orgmdpi.com

High levels of ATP, a sign of high cellular energy, allosterically inhibit PFK-1. wikipedia.orgvaia.com Conversely, high levels of AMP, indicating low energy, activate the enzyme. byjus.comjarvm.com In eukaryotes, a potent activator of PFK-1 is fructose-2,6-bisphosphate , which is synthesized by phosphofructokinase-2 (PFK-2). wikipedia.orgbyjus.com The presence of fructose-2,6-bisphosphate increases PFK-1's affinity for its substrate, fructose-6-phosphate, and overcomes the inhibitory effect of ATP. byjus.comnih.gov

Cleavage to Triose Phosphates (Dihydroxyacetone Phosphate and Glyceraldehyde 3-phosphate) by Aldolase (B8822740)

Following its synthesis, fructose-1,6-bisphosphate is cleaved into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) . wikipedia.orgnih.gov This reversible reaction is catalyzed by the enzyme fructose-bisphosphate aldolase , often simply called aldolase. wikipedia.orgcreative-enzymes.com This step is crucial as it creates the substrate, G3P, for the subsequent energy-yielding phase of glycolysis.

There are two main classes of aldolases with different mechanisms:

Class I aldolases , found in animals and plants, form a Schiff base intermediate between a lysine (B10760008) residue in the active site and the substrate. wikipedia.orgresearchgate.net

Class II aldolases , present in bacteria and fungi, utilize a divalent metal ion, typically zinc (Zn²⁺), to polarize the substrate and facilitate cleavage. wikipedia.orgcreative-enzymes.com

In vertebrates, three isozymes of Class I aldolase exist: Aldolase A (predominantly in muscle and red blood cells), Aldolase B (in the liver, kidney, and small intestine), and Aldolase C (in the brain). wikipedia.orgworthington-biochem.comfrontiersin.org

Role in Gluconeogenesis

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. In many ways, it is the reverse of glycolysis, and fructose-1,6-bisphosphate is a key intermediate in this anabolic process as well.

Conversion to Fructose-6-phosphate by Fructose-1,6-bisphosphatase Activity

In gluconeogenesis, fructose-1,6-bisphosphate is converted back to fructose-6-phosphate by the enzyme fructose-1,6-bisphosphatase (FBPase) . mdpi.comtaylorandfrancis.com This is a hydrolysis reaction, where a water molecule is used to remove the phosphate group from the first carbon of FBP. mdpi.comebi.ac.uk This reaction is a key regulatory point in gluconeogenesis and is essentially irreversible under physiological conditions. jackwestin.com FBPase requires metal ions like Mg²⁺ or Mn²⁺ for its catalytic activity. mdpi.comwikipedia.org

Interplay and Regulation to Prevent "Futile Cycles"

The simultaneous operation of glycolysis and gluconeogenesis would result in a "futile cycle," where ATP is consumed with no net production of glucose or pyruvate (B1213749). wikipedia.orgwikidoc.orgtuscany-diet.net To prevent this, the activities of PFK-1 and FBPase are reciprocally regulated. nih.govaklectures.com When cellular energy levels are high (high ATP, low AMP), gluconeogenesis is favored, and FBPase is active while PFK-1 is inhibited. aklectures.com Conversely, when energy is needed (low ATP, high AMP), glycolysis proceeds, with PFK-1 being active and FBPase inhibited. aklectures.com

A key regulator in this reciprocal control is fructose-2,6-bisphosphate . nih.govwikipedia.orgsketchy.com This molecule activates PFK-1, promoting glycolysis, and allosterically inhibits FBPase, shutting down gluconeogenesis. nih.govwikipedia.orgsketchy.com The levels of fructose-2,6-bisphosphate are themselves controlled by a bifunctional enzyme whose activity is regulated by hormones like insulin (B600854) and glucagon (B607659), thus linking systemic metabolic signals to the control of these central pathways. wikipedia.orgaklectures.com

Interconnections with Other Metabolic Pathways

The metabolism of fructose-1,6-bisphosphate is not isolated to glycolysis and gluconeogenesis. It has significant connections to other metabolic routes, most notably the pentose (B10789219) phosphate pathway. The accumulation of fructose-1,6-bisphosphate can influence the flow of glucose-6-phosphate into the pentose phosphate pathway (PPP) . researchgate.net The PPP is crucial for producing NADPH, which is essential for reductive biosynthesis (like fatty acid synthesis) and for protecting the cell from oxidative stress, as well as for producing precursors for nucleotide synthesis. researchgate.net Research has shown that fructose-1,6-bisphosphate can inhibit the enzyme transaldolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway in E. coli. nih.gov Furthermore, overexpression of fructose-1,6-bisphosphatase in Corynebacterium glutamicum has been shown to increase the flux through the pentose phosphate pathway. asm.org

Links to the Pentose Phosphate Pathway

1,6-di-O-phosphono-D-fructose, a key glycolytic intermediate, plays a significant role in regulating the flow of metabolites into the Pentose Phosphate Pathway (PPP). researchgate.netnih.gov The PPP is a crucial metabolic route that runs parallel to glycolysis and is vital for producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide synthesis. wikipedia.org

The accumulation of FBP can stimulate the PPP by shunting glucose-6-phosphate (G6P) away from glycolysis and into the PPP. researchgate.net This redirection leads to an increased production of NADPH. researchgate.net NADPH is essential for various reductive biosynthesis reactions and for the regeneration of reduced glutathione, a major antioxidant that protects cells from oxidative damage. researchgate.net There is evidence suggesting that in the brain, elevated levels of FBP can lead to the majority of glucose being metabolized through the PPP. ebi.ac.ukebi.ac.uk

In Escherichia coli, FBP has been shown to inhibit the enzyme transaldolase, a key enzyme in the non-oxidative phase of the PPP. nih.gov This inhibition is competitive with respect to fructose-6-phosphate and uncompetitive with respect to erythrose-4-phosphate. nih.gov This regulatory action can lead to an increase in the concentration of ribose-5-phosphate (B1218738), which is then available for the synthesis of nucleotides and nucleic acids. nih.gov

Pretreatment with FBP has been observed to significantly increase the flow of glucose into the PPP during hypoxic conditions in neonatal rat brain slices, which is associated with the preservation of adenosine (B11128) triphosphate (ATP). nih.gov

Involvement in Microbial Carbon Metabolism

1,6-di-O-phosphono-D-fructose is a central intermediate in the carbon metabolism of most organisms, including a wide array of microbes. umaryland.edu It is a key molecule in both glycolysis, the pathway for breaking down glucose, and gluconeogenesis, the pathway for synthesizing glucose. microbialcell.comfrontiersin.org

In bacteria, FBP is involved in the Embden-Meyerhof-Parnas (EMP) glycolytic pathway. researchgate.net The enzyme fructose-1,6-bisphosphate aldolase catalyzes the reversible cleavage of FBP into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). frontiersin.org This reaction is a critical step in central metabolism. frontiersin.org

Some archaea and deeply branching bacteria possess a bifunctional fructose-1,6-bisphosphate aldolase/phosphatase. ebi.ac.ukebi.ac.uk This enzyme not only catalyzes the formation of FBP from DHAP and G3P but also its subsequent irreversible hydrolysis to fructose-6-phosphate and inorganic phosphate. ebi.ac.ukebi.ac.uk This bifunctional enzyme is primarily involved in gluconeogenesis. journalssystem.com

In the human gut bacterium Bacteroides salyersiae, a specific enzyme has been identified that synthesizes glucose-1,6-bisphosphate (Glc-1,6-BP) using FBP as a phosphoryl donor. asm.org Glc-1,6-BP is an essential activator for enzymes in glycogen (B147801) metabolism, glycolysis, and the formation of amino sugars and bacterial cell walls, highlighting the regulatory importance of FBP in prokaryotic carbon metabolism. asm.org Furthermore, in the pathogenic bacterium Francisella novicida, fructose-bisphosphate aldolase, the enzyme that acts on FBP, has been shown to be important for bacterial multiplication in macrophages and also functions as a transcriptional regulator. nih.gov

| Organism | Pathway | Key Enzyme(s) | Role of 1,6-di-O-phosphono-D-fructose |

| Escherichia coli | Pentose Phosphate Pathway | Transaldolase | Inhibits transaldolase, increasing ribose-5-phosphate levels. nih.gov |

| Bacteroides salyersiae | Carbon Metabolism | Glucose-1,6-bisphosphate synthase | Serves as a phosphoryl donor for the synthesis of Glucose-1,6-bisphosphate. asm.org |

| Archaea (various) | Gluconeogenesis | Fructose-1,6-bisphosphate aldolase/phosphatase | Substrate for a bifunctional enzyme that produces fructose-6-phosphate. ebi.ac.ukebi.ac.uk |

| Francisella novicida | Glycolysis/Gluconeogenesis & Gene Regulation | Fructose-bisphosphate aldolase | Central metabolite and its enzyme acts as a transcriptional regulator. nih.gov |

| Zygosaccharomyces rouxii | Secondary Metabolism | Not specified | Precursor for the formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF). ebi.ac.ukebi.ac.uk |

Formation of Secondary Metabolites in Specific Organisms

Beyond its central role in primary metabolism, 1,6-di-O-phosphono-D-fructose can also serve as a precursor for the synthesis of secondary metabolites in certain organisms.

A notable example is found in the yeast Zygosaccharomyces rouxii, where exogenously supplied FBP is metabolized to produce 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF). ebi.ac.ukebi.ac.uk DMHF is a significant aroma compound found in various fruits. ebi.ac.uk Studies using isotopically labeled FBP have confirmed that the carbon atoms of DMHF originate exclusively from the externally provided FBP, indicating that it is a secondary metabolite derived from this compound. ebi.ac.ukebi.ac.uk It is suggested that the initial step of this metabolic conversion occurs at the cell wall or membrane of the yeast. ebi.ac.ukebi.ac.uk

In studies with Camellia oleifera, an important oil-producing plant, the enzyme fructose-bisphosphate aldolase (FBA), which interconverts FBP, is suggested to have a vital role in regulating secondary metabolism. journalssystem.com While this points to an indirect regulatory role of FBP levels on secondary metabolite formation, it highlights the integration of central carbon metabolism with specialized biosynthetic pathways.

Enzymology and Molecular Mechanisms of Interaction

Phosphorylation and Dephosphorylation Enzymes

The formation and hydrolysis of 1,6-di-O-phosphono-D-fructose are catalyzed by two main classes of enzymes: phosphofructokinases and fructose-1,6-bisphosphatases.

Phosphofructokinases are key regulatory enzymes that catalyze the phosphorylation of fructose (B13574) 6-phosphate (F6P) to produce 1,6-di-O-phosphono-D-fructose. wikipedia.orgnih.gov This step is a critical control point in the glycolytic pathway. wikipedia.orgcatalysis.blog Vertebrates possess three PFK isoforms: muscle (PFK-M), liver (PFK-L), and platelet (PFK-P). nih.gov

Phosphofructokinases (PFK-1 and PFK-2)

Catalytic Mechanisms of Phosphate (B84403) Transfer

The primary role of phosphofructokinases is to catalyze the transfer of a γ-phosphate group from an ATP molecule to the C1-hydroxyl group of fructose 6-phosphate. wikipedia.orgbyjus.com

For PFK-1 , the catalytic mechanism involves several key residues within the active site. In Bacillus stearothermophilus, the positively charged side chain of Arg162 forms a hydrogen-bonded salt bridge with the phosphate group of F6P, which helps stabilize the enzyme's active R state. wikipedia.org In E. coli, residues such as Asp127 are proposed to be involved in substrate binding. wikipedia.org One proposed mechanism suggests that an aspartate residue acts as a general base, abstracting a proton from the 1-hydroxyl group of F6P to activate it as a nucleophile. ebi.ac.uk This activated oxygen then attacks the γ-phosphate of ATP, leading to the formation of fructose 1,6-bisphosphate and ADP. ebi.ac.uk

For PFK-2 , studies on the E. coli enzyme suggest the reaction proceeds through a dissociative mechanism. rsc.org This pathway involves the formation of a metaphosphate intermediate, followed by a proton transfer to a catalytic residue, such as Asp256, which acts as a catalytic base. rsc.orgresearchgate.net Key residues like Lys27 help to stabilize the transition state during this process. rsc.orgresearchgate.net The kinetic mechanism is characterized by an ordered sequential addition of substrates, where F6P must bind to the active site before the catalytic binding of MgATP can occur. nih.gov

Allosteric Regulation by 1,6-di-O-phosphono-D-fructose and Related Ligands (e.g., Fructose 2,6-bisphosphate, ATP, AMP)

PFK-1 activity is subject to sophisticated allosteric regulation that allows cells to modulate the rate of glycolysis in response to their energy status. wikipedia.orgcatalysis.blog High levels of ATP , a signal of energy abundance, act as an allosteric inhibitor. catalysis.bloglibretexts.org ATP binds to an allosteric site distinct from the catalytic site, decreasing the enzyme's affinity for its substrate, F6P. libretexts.orgwikipedia.org Citrate, an intermediate of the Krebs cycle, also acts as an inhibitor, reinforcing the signal that the cell's energy needs are met. libretexts.org

Conversely, AMP and ADP , which are indicators of a low energy state, are potent allosteric activators. catalysis.bloglibretexts.orgvaia.com They bind to the allosteric site and increase PFK-1's affinity for F6P, thereby stimulating glycolysis. libretexts.org

The most potent allosteric activator of PFK-1 in eukaryotes is fructose 2,6-bisphosphate (F-2,6-BP) . wikipedia.orgbyjus.comwikipedia.org This molecule is not a glycolytic intermediate but a dedicated signaling molecule synthesized from F6P by phosphofructokinase-2 (PFK-2). byjus.comwikipedia.org The binding of F-2,6-BP dramatically increases PFK-1's affinity for F6P and, crucially, counteracts the inhibitory effect of ATP. wikipedia.orgwikipedia.org This allows glycolysis to proceed even when ATP levels are high, a mechanism that provides enhanced sensitivity to hormonal regulation by insulin (B600854) and glucagon (B607659). wikipedia.org

The regulation of PFK-2 itself is a key element in controlling glycolysis. PFK-2 is a bifunctional enzyme that also contains a fructose-2,6-bisphosphatase (FBPase-2) domain, which degrades F-2,6-BP. wikipedia.orgaklectures.com In the liver, the activity of these two domains is controlled by phosphorylation. When blood glucose is low, the hormone glucagon triggers a signaling cascade that leads to the phosphorylation of the PFK-2/FBPase-2 enzyme. wikipedia.orgaklectures.com This phosphorylation inactivates the PFK-2 kinase domain and activates the FBPase-2 phosphatase domain, leading to a decrease in F-2,6-BP levels and a subsequent slowdown of glycolysis. wikipedia.orgportlandpress.com Conversely, high insulin levels lead to dephosphorylation of the enzyme, activating the PFK-2 domain, increasing F-2,6-BP levels, and strongly stimulating PFK-1 and glycolysis. wikipedia.orgaklectures.com

| Enzyme | Function | Key Allosteric Regulators | Effect on Enzyme Activity |

| PFK-1 | Catalyzes Fructose 6-Phosphate → Fructose 1,6-Bisphosphate. wikipedia.org | ATP, Citrate | Inhibition libretexts.org |

| AMP, ADP | Activation libretexts.org | ||

| Fructose 2,6-Bisphosphate | Potent Activation wikipedia.orgwikipedia.org | ||

| PFK-2 | Catalyzes Fructose 6-Phosphate → Fructose 2,6-Bisphosphate. wikipedia.org | Fructose 6-Phosphate | Substrate/Activator wikipedia.org |

| (Kinase Domain) | Phosphorylation (via Glucagon signal) | Inhibition wikipedia.org | |

| FBPase-2 | Catalyzes Fructose 2,6-Bisphosphate → Fructose 6-Phosphate. portlandpress.com | Phosphorylation (via Glucagon signal) | Activation wikipedia.org |

| (Phosphatase Domain) |

Structural Basis of Allosteric Transitions and Substrate Binding

The allosteric regulation of PFK-1 is structurally explained by transitions between two conformational states: an active R-state (relaxed) and an inactive T-state (tense). repec.orgresearchgate.net PFK-1 is typically a tetramer, and the binding of substrates and effectors triggers concerted changes in its quaternary structure. repec.orgnih.gov

In the absence of activators, the enzyme exists in the low-affinity T-state. The binding of inhibitors like ATP to the allosteric site stabilizes this T-state. repec.orgnih.gov Cryo-electron microscopy structures of human liver PFK-1 (PFKL) in the T-state reveal how ATP binding at multiple sites promotes this inactive conformation. repec.orgresearchgate.net

The binding of activators like AMP or, most significantly, fructose 2,6-bisphosphate, promotes a shift to the high-affinity R-state. repec.orgresearchgate.net This transition involves a rotation of the enzyme's subunits relative to each other, which alters the structure of the active sites, increasing their affinity for the substrate F6P. nih.gov The binding of F-2,6-BP effectively overcomes the allosteric inhibition by ATP, locking the enzyme in the active R-state conformation and ensuring a high rate of 1,6-di-O-phosphono-D-fructose production. wikipedia.org

Fructose-1,6-bisphosphatases (FBPase) are enzymes that catalyze the reverse reaction to PFK-1: the hydrolysis of 1,6-di-O-phosphono-D-fructose to fructose 6-phosphate and inorganic phosphate. expasy.orgnih.gov This is a key regulatory step in gluconeogenesis, the pathway for synthesizing glucose. uniprot.orgebi.ac.uk

Fructose-1,6-bisphosphatases (FBPase-1 and FBPase-2)

Catalytic Mechanisms of Hydrolysis

The hydrolysis of the phosphate ester at the C1 position of 1,6-di-O-phosphono-D-fructose by FBPase is a metal-dependent reaction. uniprot.orgebi.ac.uk The catalytic mechanism for FBPase-1 is complex and can proceed through different pathways depending on conditions. The reaction generally involves the nucleophilic attack of a water molecule on the phosphorus atom of the 1-phosphate group. The active site contains divalent metal cations, typically Mg²⁺ or Mn²⁺, which are essential for catalysis. uniprot.orgebi.ac.uk These metal ions coordinate with the substrate and the attacking water molecule, neutralizing negative charges and properly orienting the reactants for hydrolysis. ebi.ac.uk Some structural studies suggest the reaction may proceed through an associative mechanism with a trigonal bipyramidal transition state, while others provide evidence for a dissociative pathway involving a metaphosphate intermediate under certain conditions. rcsb.org A lysine (B10760008) residue within the active site is also known to be critical for the catalytic mechanism in mammalian FBPase. expasy.org

Allosteric Regulation by AMP and Fructose 2,6-bisphosphate

The hydrolysis of 1,6-di-O-phosphono-D-fructose (more commonly known as fructose 1,6-bisphosphate, or FBP) to fructose 6-phosphate is a critical control point in gluconeogenesis, catalyzed by fructose-1,6-bisphosphatase (FBPase). The activity of FBPase is subject to sophisticated allosteric regulation to prevent futile cycling with the opposing glycolytic enzyme, phosphofructokinase. The primary allosteric inhibitors are adenosine (B11128) monophosphate (AMP) and fructose 2,6-bisphosphate (F2,6BP). wikipedia.orgresearchgate.netmdpi.com

AMP acts as a potent negative allosteric effector, signaling a low energy state in the cell. researchgate.netmdpi.com Its binding to FBPase is cooperative, meaning the binding of one AMP molecule to the tetrameric enzyme increases the affinity for subsequent AMP molecules. acs.orgresearchgate.net Fructose 2,6-bisphosphate, on the other hand, is a powerful competitive inhibitor that binds to the active site with high affinity. acs.orguniprot.org

A key feature of FBPase regulation is the synergistic inhibition by these two molecules. acs.orgias.ac.in The presence of F2,6BP enhances the inhibitory effect of AMP, and likewise, AMP increases the inhibitory potency of F2,6BP. ias.ac.innih.gov This dual-inhibition mechanism ensures that gluconeogenesis is rapidly and efficiently shut down when cellular energy is low (high AMP) or when glycolytic flux is high (indicated by the presence of F2,6BP). wikipedia.orgias.ac.in

Structural Analysis of Enzyme-Ligand Complexes and Conformational States

The allosteric regulation of fructose-1,6-bisphosphatase (FBPase) is intrinsically linked to significant conformational changes in its quaternary and tertiary structure. FBPase exists as a tetramer that can adopt two principal conformational states: the active 'R' (relaxed) state and the inactive 'T' (tense) state. acs.orgnih.govoncotarget.com

The binding of the allosteric inhibitor AMP to a site distinct from the active site triggers the transition from the R-state to the T-state. nih.gov This transition involves a substantial rotation of the enzyme's dimers relative to each other. Crystal structure analyses show that in the T-state, the upper dimer (C1-C2) rotates by approximately 15-19 degrees with respect to the lower dimer (C3-C4) when compared to the R-state structure. rcsb.orgrcsb.org

Within each monomer, the protein is organized into two main domains: the AMP domain and the FBP domain. nih.govrcsb.org During the R-to-T transition, the FBP domain remains relatively rigid, while the AMP domain undergoes significant reorientation. nih.gov A critical element in this conformational change is a dynamic loop spanning residues 52-72. In the active R-state, this loop is ordered and associated with the active site. acs.org Upon AMP binding and transition to the T-state, this loop becomes disordered. acs.orgresearchgate.net

This structural rearrangement propagates from the AMP binding site to the active site, altering the geometry of the metal-binding ligands (such as Glu97, Asp118, and Asp121). nih.gov This leads to a reduced affinity for the essential catalytic metal ions (Mg²⁺ or Zn²⁺), thereby causing inhibition. acs.orgnih.gov The crystal structure of FBPase complexed with AMP, fructose 6-phosphate, and Mg²⁺ (PDB: 1FBP) clearly illustrates this inhibited T-state conformation. rcsb.org

Cleavage and Isomerization Enzymes

Fructose-bisphosphate Aldolase (B8822740) (Class I and Class II)

Fructose-bisphosphate aldolase is a central enzyme in glycolysis and gluconeogenesis that catalyzes the reversible cleavage of 1,6-di-O-phosphono-D-fructose into the triose phosphates dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). wikipedia.orgexpasy.orgproteopedia.org There are two distinct classes of aldolases, which utilize different catalytic mechanisms. expasy.orgexpasy.org

Class I Aldolases: Found predominantly in animals and plants, Class I aldolases operate via a Schiff base mechanism. expasy.orgresearchgate.net The catalytic process begins with the nucleophilic attack by the ε-amino group of a highly conserved lysine residue in the active site on the C2 carbonyl carbon of the open-chain form of FBP. nih.govmdpi.com This forms a covalent carbinolamine intermediate, which then dehydrates to yield a protonated Schiff base (or iminium ion). acs.orgacs.org This intermediate acts as an electron sink, facilitating the cleavage of the C3-C4 bond to release G3P. The remaining DHAP-enamine intermediate is then hydrolyzed to release DHAP and regenerate the free enzyme. researchgate.netmdpi.com The entire process is reversible. wikipedia.orgnih.gov

Class II Aldolases: These aldolases, typically found in prokaryotes and fungi, are metal-dependent enzymes. wikipedia.orgexpasy.org They utilize a divalent metal ion, usually Zn²⁺, as a cofactor. mdpi.comnih.gov The metal ion is coordinated by active site residues (primarily histidines) and functions as a Lewis acid to polarize the carbonyl oxygen of DHAP (in the condensation direction) or FBP (in the cleavage direction). nih.goviucr.org This polarization stabilizes a key enolate intermediate without the formation of a covalent Schiff base. mdpi.comnih.gov For the cleavage reaction, the metal-coordinated FBP undergoes C-C bond scission, releasing G3P and the metal-stabilized enolate of DHAP, which is then protonated and released. nih.gov

Fructose-bisphosphate aldolase exhibits a high degree of stereospecificity, acting exclusively on the (3S,4R) stereoisomer of ketose-1,6-bisphosphates, namely D-fructose 1,6-bisphosphate. wikipedia.orgnih.gov The reverse reaction, the aldol (B89426) condensation of DHAP and G3P, is also highly stereospecific to produce only the D-fructose isomer. nih.govnih.gov

This specificity is dictated by the precise geometry of the active site. Structural studies have revealed that for the condensation reaction to occur correctly, the enamine intermediate of DHAP (in Class I) or the enolate of DHAP (in Class II) must attack a specific face of the G3P aldehyde. nih.govnih.gov The reaction requires a si-face attack by the DHAP-derived nucleophile onto the si-face of the D-G3P aldehyde carbonyl. nih.govnih.gov This specific orientation ensures the formation of the correct 3(S) and 4(R) stereocenters in the resulting FBP molecule. nih.govnih.gov An attack on the alternative re-face of the aldehyde would result in the formation of D-tagatose 1,6-bisphosphate, a stereoisomer that acts as a competitive inhibitor of the enzyme. nih.govnih.gov

Site-directed mutagenesis studies have been instrumental in identifying key catalytic residues and elucidating their roles in both classes of fructose-bisphosphate aldolase.

Class I Aldolase: The active site is well-characterized. The essential lysine residue (Lys229 in rabbit muscle aldolase) that forms the Schiff base is the cornerstone of the mechanism. ebi.ac.ukmdpi.com Mutating this residue completely abolishes enzyme activity. Another critical residue is a conserved aspartate (Asp33 in aldolase B), which acts as the general base catalyst that abstracts a proton from the C4-hydroxyl group of the FBP-Schiff base intermediate, a crucial step for initiating the C-C bond cleavage. mdpi.comwikipedia.org Furthermore, a conserved glutamate (B1630785) (Glu187 in eukaryotic aldolases) has been identified as the likely proton donor that facilitates the conversion of the carbinolamine to the Schiff base. nih.govacs.org

Class II Aldolase: The active site is defined by its metal-binding motif. In E. coli FBP-aldolase, mutagenesis studies have confirmed the importance of several conserved residues. nih.gov Residues such as histidines and aspartates are responsible for coordinating the catalytic Zn²⁺ ion. expasy.orgnih.gov For example, in the Class II aldolase from Mycobacterium tuberculosis, site-directed mutagenesis revealed that residue E169, located in a flexible active site loop, is critical for facilitating a water-mediated protonation-deprotonation step in the reaction mechanism. nih.gov Studies on Bacillus methanolicus aldolases identified a glutamic acid residue (E51) as crucial for binding the FBP substrate and a threonine (T140) as important for coordinating the zinc atom. frontiersin.org

Table 1: Key Active Site Residues in Fructose-Bisphosphate Aldolases

| Aldolase Class | Enzyme Source (Example) | Residue | Function | Reference(s) |

| Class I | Rabbit Muscle | Lys229 | Forms Schiff base with substrate | ebi.ac.uk, mdpi.com |

| Human Aldolase B | Asp33 | General base for C4-OH deprotonation | mdpi.com, wikipedia.org | |

| T. tenax (Archaeal) | Tyr146 | Proton donor (carbinolamine to Schiff base) | nih.gov, acs.org | |

| Eukaryotic | Glu187 | Proton donor (carbinolamine to Schiff base) | nih.gov, acs.org | |

| Class II | E. coli | Asp109 | Essential for catalysis | nih.gov, nih.gov |

| M. tuberculosis | E169 | Facilitates protonation/deprotonation | nih.gov | |

| B. methanolicus | E51 | Substrate (FBP) binding | frontiersin.org | |

| B. methanolicus | T140 | Zn²⁺ coordination | frontiersin.org |

Stereospecificity in Substrate and Product Formation

Other Interacting Enzymes and Regulatory Cascades

Fructose-1,6-bisphosphate is a critical allosteric activator of pyruvate (B1213749) kinase (PK), the enzyme that catalyzes the final, irreversible step of glycolysis. wikipedia.org This is a classic example of feedforward activation, where a metabolite from earlier in the pathway stimulates an enzyme further down the line. wikipedia.org The activation of PK by FBP is essential for regulating glycolytic flux and is particularly important in yeast and in specific mammalian isozymes, such as the L and R types, which are allosterically regulated. wikipedia.orgnih.gov

The allosteric binding site for FBP on PK is located on its regulatory C-domain, a significant distance (approximately 40 Å) from the active site. nih.govcapes.gov.br The binding of FBP induces a major conformational change in the enzyme, transitioning it from a low-affinity, inactive "T-state" to a high-affinity, active "R-state". capes.gov.brresearchgate.net This conformational shift increases the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP). researchgate.netportlandpress.com The mechanism involves significant domain motions and the creation of a phosphate-binding site for FBP by residues that, in mammals, are encoded by an alternately spliced exon, explaining the difference between regulated and non-regulated isozymes. nih.govcapes.gov.br The activation by FBP can also involve a "metal relay" that enhances substrate binding. researchgate.net

Studies using structural analysis and site-directed mutagenesis have elucidated the key interactions. The 6'-phosphate of FBP interacts with residues in a loop (the 444–449 loop in human liver PK), while the 1'-phosphate interacts with other specific side chains. medbullets.com The specificity for the fructose sugar conformation is crucial for the tight binding and potent activation observed with FBP compared to other bisphosphate compounds. medbullets.com

| Feature | Description | Significance |

|---|---|---|

| Regulator | 1,6-di-O-phosphono-D-fructose (Fructose-1,6-bisphosphate) | Key feedforward activator in glycolysis. wikipedia.org |

| Binding Site | Allosteric site on the regulatory C-domain, ~40 Å from the active site. nih.govcapes.gov.br | Allows for regulation without interfering with the catalytic site. |

| Mechanism | Induces conformational change from inactive T-state to active R-state. capes.gov.brresearchgate.net | Increases enzyme's affinity for its substrate, phosphoenolpyruvate (PEP). researchgate.net |

| Affected Isozymes | Yeast PK; Mammalian L and R isozymes. wikipedia.orgnih.gov | Tissue-specific regulation of glycolysis; important in tumor cell metabolism. researchgate.net |

Recent research has uncovered a novel role for FBP in cellular energy sensing through the AMP-activated protein kinase (AMPK) signaling pathway. capes.gov.brresearchgate.netnih.gov Classically, AMPK is activated by high cellular ratios of AMP/ATP or ADP/ATP, signaling low energy status. creative-diagnostics.comnih.gov However, glucose starvation can activate AMPK through a distinct, AMP-independent mechanism that directly senses the availability of glucose via intracellular FBP levels. capes.gov.brresearchgate.net

In this pathway, the glycolytic enzyme aldolase acts as the sensor for FBP. capes.gov.brnih.gov When glucose is abundant, FBP levels are high, and FBP binds to aldolase. capes.gov.br During glucose deprivation, intracellular FBP concentrations decrease, causing FBP to dissociate from aldolase. researchgate.netnih.gov This "unoccupied" aldolase then promotes the assembly of a protein super-complex on the lysosomal surface. researchgate.netmdpi.com This complex includes the v-ATPase, Ragulator, Axin, and the upstream kinase LKB1, which then phosphorylates and activates AMPK. researchgate.netnih.gov

This mechanism establishes FBP as a critical metabolic signal for glucose availability, linking glycolysis directly to the master energy regulator, AMPK. capes.gov.brnih.gov This FBP-sensing pathway can function even when cellular AMP:ATP ratios remain unchanged, providing a more nuanced layer of metabolic control. nih.govnih.gov

| Component | Role in FBP-mediated AMPK Activation |

|---|---|

| Signal | Low intracellular concentration of Fructose-1,6-bisphosphate (FBP). capes.gov.brresearchgate.net |

| Sensor | Fructose-1,6-bisphosphate aldolase. capes.gov.brnih.gov |

| Mechanism | Absence of FBP binding to aldolase triggers the formation of a lysosomal complex. researchgate.netnih.gov |

| Key Proteins | v-ATPase, Ragulator, Axin, LKB1, AMPK. researchgate.netnih.gov |

| Outcome | Phosphorylation and activation of AMPK by LKB1, independent of AMP/ADP levels. nih.govmdpi.com |

Fructose-1,6-bisphosphate can be produced on a preparative scale through multi-enzyme synthesis systems. nih.govnih.gov A common approach involves a one-pot reaction starting from glucose, which utilizes several key enzymes working in concert. nih.gov The process consists of a three-step synthesis pathway coupled with an ATP regeneration system. nih.govnih.gov

In the synthesis portion, the enzymes are:

Glucokinase (or Hexokinase): Catalyzes the first phosphorylation step, converting glucose to glucose-6-phosphate using ATP.

Phosphoglucose (B3042753) Isomerase: Catalyzes the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287).

Phosphofructokinase: Catalyzes the second phosphorylation step, converting fructose-6-phosphate to the final product, fructose-1,6-bisphosphate, using another molecule of ATP. nih.govnih.gov

Because the synthesis consumes two molecules of ATP per molecule of FBP produced, an efficient ATP regeneration system is crucial for the economic viability of the process. google.com This is where Acetate Kinase plays a vital role. Acetate kinase catalyzes the transfer of a phosphate group from a high-energy donor, such as acetyl phosphate, to ADP, thereby regenerating the ATP required by glucokinase and phosphofructokinase. nih.govgoogle.com This coupled reaction system allows for the continuous synthesis of FBP with only catalytic amounts of ATP/ADP. nih.gov Such enzymatic synthesis can be performed in specialized bioreactors, like ultrafiltration hollow-fiber reactors, to retain the enzymes while allowing the product to be collected. nih.govnih.gov

| Enzyme | Reaction Catalyzed | Role in Synthesis System |

|---|---|---|

| Glucokinase | Glucose + ATP → Glucose-6-phosphate + ADP | First phosphorylation step. nih.gov |

| Phosphoglucose Isomerase | Glucose-6-phosphate ⇌ Fructose-6-phosphate | Isomerization of the hexose (B10828440) backbone. nih.gov |

| Phosphofructokinase | Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP | Second and final phosphorylation step. nih.gov |

| Acetate Kinase | Acetyl phosphate + ADP → Acetate + ATP | ATP regeneration to fuel the phosphorylation steps. nih.govgoogle.com |

Fructose-1,6-bisphosphate is a central intermediate in fructose metabolism, and its synthesis can be linked to the activity of several kinases other than the canonical phosphofructokinase-1.

Manno(fructo)kinase: In many organisms, fructose can be phosphorylated at the C6 position to form fructose-6-phosphate. This reaction is often catalyzed by a hexokinase or a specific fructokinase. In some bacteria, a manno(fructo)kinase exists that can phosphorylate both mannose and fructose to their respective 6-phosphate esters. The resulting fructose-6-phosphate is then a direct substrate for phosphofructokinase-1, which converts it to fructose-1,6-bisphosphate.

Fructose-1-phosphate (B91348) Kinase (Fru1PK): An alternative pathway for fructose metabolism, prominent in the liver, involves the phosphorylation of fructose at the C1 position by fructokinase (ketohexokinase) to yield fructose-1-phosphate. This intermediate is then phosphorylated to fructose-1,6-bisphosphate by the enzyme fructose-1-phosphate kinase (Fru1PK), also known as phosphofructokinase-2 in some contexts, though it is distinct from the enzyme that synthesizes fructose-2,6-bisphosphate. nih.govmorf-db.org The open reading frame for E. coli Fru1PK has been identified and the enzyme overexpressed for use in assays to measure fructose-1-phosphate. nih.gov This pathway provides a direct route from fructose-1-phosphate to the central glycolytic intermediate FBP.

| Enzyme | Substrate | Product | Relationship to FBP |

|---|---|---|---|

| Manno(fructo)kinase | Fructose | Fructose-6-phosphate | Produces the substrate for phosphofructokinase-1 to synthesize FBP. |

| Fructose-1-phosphate Kinase (Fru1PK) | Fructose-1-phosphate | Fructose-1,6-bisphosphate | Directly synthesizes FBP in an alternative fructose metabolism pathway. nih.govmorf-db.org |

Regulatory Mechanisms and Metabolic Control

Hierarchical Allosteric Control of Glycolytic and Gluconeogenic Flux

Fructose-2,6-bisphosphate exerts its influence by acting as a potent allosteric effector, reciprocally regulating the key enzymes of glycolysis and gluconeogenesis: phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). wikipedia.orgmetwarebio.com This molecule plays a unique role in allowing the liver to switch between glycolysis and gluconeogenesis. portlandpress.com

Activation of PFK-1: Fru-2,6-P₂ is a powerful activator of PFK-1, the enzyme that catalyzes the committed step of glycolysis. wikipedia.orgresearchgate.net It significantly increases PFK-1's affinity for its substrate, fructose-6-phosphate (B1210287), and importantly, it alleviates the allosteric inhibition of PFK-1 caused by high levels of ATP. wikipedia.orgnih.gov At physiological concentrations, PFK-1 is almost completely inactive without the presence of Fru-2,6-P₂. wikipedia.org By overcoming ATP inhibition, Fru-2,6-P₂ ensures that glycolysis can proceed even when cellular energy stores are not depleted, a critical function for providing carbon backbones for biosynthesis. wikipedia.org

Inhibition of FBPase-1: Conversely, Fru-2,6-P₂ is a potent inhibitor of FBPase-1, a key regulatory enzyme in gluconeogenesis. portlandpress.commetwarebio.com This inhibition prevents the wasteful simultaneous operation of glycolysis and gluconeogenesis, a phenomenon known as a futile cycle. tuscany-diet.net

This dual action ensures that when Fru-2,6-P₂ levels are high, the flux of metabolites is directed through glycolysis, breaking down glucose. When its levels are low, the inhibition on FBPase-1 is relieved, and gluconeogenesis, the synthesis of glucose, is favored. portlandpress.comaklectures.com This hierarchical control at the fructose-6-phosphate/fructose-1,6-bisphosphate cycle is a central node for regulating glucose homeostasis. nih.gov

| Enzyme | Pathway | Effect of Fructose-2,6-bisphosphate | Metabolic Outcome |

| Phosphofructokinase-1 (PFK-1) | Glycolysis | Potent Allosteric Activation wikipedia.orgwikipedia.org | Increased Glycolytic Flux |

| Fructose-1,6-bisphosphatase (FBPase-1) | Gluconeogenesis | Allosteric Inhibition portlandpress.commetwarebio.com | Decreased Gluconeogenic Flux |

Hormonal Modulation of Enzyme Activity (e.g., Glucagon (B607659) and Insulin (B600854) Pathways)

The cellular concentration of Fru-2,6-P₂ is primarily dictated by hormonal signals, particularly insulin and glucagon, which modulate the activity of the bifunctional enzyme PFK-2/FBPase-2. wikipedia.orgaklectures.com This regulation occurs via phosphorylation and dephosphorylation of the enzyme. wikipedia.orgnih.gov

Glucagon Signaling: In a state of low blood glucose (fasting), the pancreas releases glucagon. aklectures.compixorize.com Glucagon binding to its receptor on liver cells triggers a signaling cascade that increases intracellular cyclic AMP (cAMP). wikipedia.orgphysiology.org cAMP activates protein kinase A (PKA), which then phosphorylates a specific serine residue on the N-terminal domain of the liver isoform of PFK-2/FBPase-2. wikipedia.orgportlandpress.com This phosphorylation event causes a conformational change that inactivates the PFK-2 kinase domain and activates the FBPase-2 phosphatase domain. wikipedia.orgportlandpress.com The result is a rapid decrease in the cellular concentration of Fru-2,6-P₂, leading to the inhibition of glycolysis and the stimulation of gluconeogenesis. wikipedia.orgpixorize.com

Insulin Signaling: In the well-fed state, high blood glucose prompts the release of insulin. pixorize.com Insulin signaling activates protein phosphatases (the specific ones are still under investigation, though protein phosphatase 1 is implicated) that dephosphorylate the PFK-2/FBPase-2 enzyme. wikipedia.org Dephosphorylation activates the PFK-2 kinase domain and inactivates the FBPase-2 domain. wikipedia.orgaklectures.com This leads to an increase in Fru-2,6-P₂ levels, which in turn stimulates PFK-1, promoting glycolysis and inhibiting gluconeogenesis. wikipedia.orgpixorize.com Insulin effectively opposes the action of glucagon on Fru-2,6-P₂ metabolism. nih.gov

| Hormone | Blood Glucose Level | PFK-2/FBPase-2 State | PFK-2/FBPase-2 Active Domain | Fructose-2,6-bisphosphate Level | Dominant Pathway |

| Glucagon | Low | Phosphorylated wikipedia.org | FBPase-2 wikipedia.org | Decrease portlandpress.com | Gluconeogenesis pixorize.com |

| Insulin | High | Dephosphorylated wikipedia.org | PFK-2 wikipedia.org | Increase pixorize.com | Glycolysis pixorize.com |

Mechanisms of Metabolic Flux Distribution and Balance

The concentration of Fru-2,6-P₂ is a key determinant in directing the metabolic flux of glucose-6-phosphate towards either glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP), and in balancing glycolysis against gluconeogenesis to prevent energy waste.

Preventing Futile Cycling: The primary mechanism for balancing metabolic flux is the reciprocal regulation of PFK-1 and FBPase-1 by Fru-2,6-P₂. tuscany-diet.net If both pathways were fully active simultaneously, the net result would be the hydrolysis of ATP without any useful metabolic work, creating a "futile cycle". tuscany-diet.netwikipedia.org By activating the glycolytic enzyme and inhibiting the corresponding gluconeogenic enzyme, Fru-2,6-P₂ ensures that the net flux is directed decisively in one direction, preventing this wasteful expenditure of energy. tuscany-diet.netstackexchange.com

Directing Glucose Flux: While the primary role of Fru-2,6-P₂ is the regulation of glycolysis and gluconeogenesis, its level indirectly influences other pathways. For instance, by stimulating glycolysis, high levels of Fru-2,6-P₂ can direct the glucose flux towards energy production and the synthesis of precursors for fatty acids. researchgate.net Conversely, in some cellular contexts, such as certain cancer cells, the modulation of Fru-2,6-P₂ levels by different PFKFB isoforms can redirect glucose flux. For example, reduced Fru-2,6-P₂ levels can lead to an accumulation of glucose-6-phosphate, which can then be shunted into the pentose phosphate pathway to produce NADPH for antioxidant defense and pentoses for nucleotide synthesis. nih.gov

Cellular Energy Sensing and Maintenance of ATP:AMP Ratio

Fru-2,6-P₂ works in concert with the cell's primary energy sensors, ATP and AMP, to fine-tune glycolytic flux in response to the energetic state of the cell.

Synergy with AMP: PFK-1 is allosterically inhibited by high levels of ATP, which signals an energy-rich state. wikipedia.orgnih.gov Conversely, it is activated by AMP, which signals an energy-poor state. nih.gov Fru-2,6-P₂ acts synergistically with AMP to activate PFK-1. nih.gov Crucially, Fru-2,6-P₂ is highly effective at relieving the ATP-dependent inhibition of PFK-1. wikipedia.orgaacrjournals.org This allows glycolysis to remain active for biosynthetic purposes even when ATP levels are not critically low.

Interaction with AMP-Activated Protein Kinase (AMPK): The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated by an increased AMP:ATP ratio during metabolic stress. ahajournals.orguni-freiburg.de Activated AMPK works to restore energy balance by stimulating catabolic pathways that produce ATP and inhibiting anabolic pathways that consume it. ahajournals.org One of the ways AMPK stimulates glycolysis is by phosphorylating and activating the heart isoform of PFK-2/FBPase-2 (PFKFB2), which leads to an increase in Fru-2,6-P₂ levels. portlandpress.comahajournals.orgfrontiersin.org This, in turn, strongly activates PFK-1 and accelerates glycolysis. ahajournals.orgacs.org This demonstrates a direct link between the cell's primary energy sensor (AMPK) and the potent glycolytic activator (Fru-2,6-P₂), ensuring a coordinated response to maintain energy balance. nih.gov

| Cellular State | Key Signal Molecule(s) | Effect on PFK-2/FBPase-2 (Heart Isoform) | [Fru-2,6-P₂] | Effect on PFK-1 | Resulting Metabolic Flux |

| Low Energy | High AMP:ATP Ratio | AMPK-mediated phosphorylation and activation of PFK-2 ahajournals.orgfrontiersin.org | Increase | Strong Activation ahajournals.org | Increased Glycolysis |

| High Energy | High ATP | Allosteric inhibition of PFK-1 nih.gov | Varies (Hormonally controlled) | Inhibition (relieved by Fru-2,6-P₂) wikipedia.org | Glycolytic rate is modulated by both ATP and Fru-2,6-P₂ |

Analytical Methodologies and Advanced Characterization Approaches

Chromatographic Techniques for Resolution and Quantification

Chromatography is fundamental to separating 1,6-di-O-phosphono-D-fructose from other structurally similar sugar phosphates.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sugar phosphates like 1,6-di-O-phosphono-D-fructose. sielc.comcreative-proteomics.com HPLC offers excellent separation and quantification capabilities for this compound from complex biological matrices. creative-proteomics.com To enhance detection and improve the chromatographic performance of fructose (B13574) phosphates, derivatization is often employed. creative-proteomics.com

Mixed-Mode Chromatography for Sugar Phosphate (B84403) Separation

Due to the highly polar nature of sugar phosphates, resulting from their sugar and phosphate components, specialized chromatographic approaches are required. sielc.com Mixed-mode chromatography is particularly effective for separating fructose phosphates and diphosphates. sielc.comsielc.com This technique leverages multiple retention mechanisms, such as anion-exchange and hydrophilic interaction liquid chromatography (HILIC), to achieve separation. sielc.comresearchgate.net For instance, diphosphates are retained longer than monophosphates based on anion-exchange properties. sielc.comsielc.com

Several mixed-mode columns are available, such as Newcrom B and Primesep SB, which have demonstrated successful separation of fructose 1,6-bisphosphate from other compounds like fructose 6-phosphate. sielc.comsielc.comresearchgate.net The use of a mobile phase consisting of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer is a common practice in these separations. sielc.comsielc.com While effective, challenges can arise in separating certain sugar phosphate isomers. researchgate.net To address this, advanced techniques like two-dimensional liquid chromatography (2D-LC) can be employed to resolve critical isomer pairs. nih.gov

Advanced Detection Methods for Quantitative Analysis

Following chromatographic separation, sensitive and reliable detection methods are crucial for the accurate quantification of 1,6-di-O-phosphono-D-fructose.

Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) has emerged as a powerful technique for detecting non-ultraviolet and weakly ultraviolet active compounds like sugar phosphates. researchgate.net This method offers high resolution and sensitivity for the detection of fructose 1,6-bisphosphate. sielc.comsielc.com The principle of CAD involves the nebulization of the column effluent to form an aerosol of analyte particles, which are then electrically charged. chromatographyonline.commdpi.com The resulting charge is measured and is proportional to the mass of the analyte. mdpi.comlcms.cz

CAD is compatible with a wide range of HPLC methods, including those using gradient elution and various column formats. chromatographyonline.com It has been shown to provide better sensitivity and reproducibility compared to other methods like evaporative light scattering detection (ELSD). researchgate.net The response in CAD is independent of the chemical properties of the analyte, making it a universal detector for non-volatile compounds. chromatographyonline.com

Enzyme-Coupled Assays for Metabolic Activity Assessment

Enzyme-coupled assays provide a functional approach to quantify the metabolic activity related to 1,6-di-O-phosphono-D-fructose. These assays are based on the enzymatic conversion of the target molecule and the subsequent measurement of a product. For example, the activity of fructose-1,6-bisphosphatase, the enzyme that hydrolyzes fructose-1,6-bisphosphate, can be measured. nih.govabcam.com

In a typical assay, fructose-1,6-bisphosphate is hydrolyzed to fructose-6-phosphate (B1210287). abcam.comabcam.com This product is then used in a coupled reaction that leads to the reduction of a chromophore, which can be measured spectrophotometrically. abcam.com Such assays are sensitive and can detect very low levels of enzyme activity in various biological samples. abcam.comabcam.com

Structural and Spectroscopic Characterization

The definitive identification of 1,6-di-O-phosphono-D-fructose relies on structural and spectroscopic analysis. The compound exists as the β-D-furanose form and is classified as a hexose (B10828440) phosphate. hmdb.canih.govymdb.ca Its molecular formula is C6H14O12P2, with a molecular weight of approximately 340.12 g/mol . nih.govnih.gov

Spectroscopic techniques provide detailed information about the molecule's structure. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for its analysis. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are characteristic of the molecule. researchgate.net The crystal structure of enzymes in complex with fructose 1,6-bisphosphate has also been determined, revealing the specific interactions between the substrate and the active site of the enzyme. pdbj.org

Table of Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14O12P2 | nih.govnih.gov |

| Molecular Weight | 340.12 g/mol | nih.govnih.gov |

| IUPAC Name | [(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | nih.gov |

| InChIKey | RNBGYGVWRKECFJ-ARQDHWQXSA-N | nih.govebi.ac.uk |

Table of Compound Names Mentioned:

| Compound Name |

|---|

| 1,6-di-O-phosphono-D-fructose |

| Fructose 1,6-bisphosphate |

| Fructose 6-phosphate |

| Glucose |

| Fructose |

| Acetonitrile |

| Ammonium formate |

| Dihydroxyacetone phosphate |

| Glyceraldehyde 3-phosphate |

| Pyruvate (B1213749) |

| Adenosine (B11128) triphosphate |

X-ray Diffraction Analysis of Enzyme-Ligand Complexes

X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of molecules at atomic resolution. biologiachile.cl In the context of 1,6-di-O-phosphono-D-fructose, this method is instrumental in understanding how the molecule binds to and interacts with enzymes. By crystallizing an enzyme in complex with its ligand, 1,6-di-O-phosphono-D-fructose, researchers can map the precise coordinates of each atom, revealing the intricate network of interactions that govern enzymatic activity.

For instance, crystallographic studies of fructose-1,6-bisphosphatase (FBPase) complexed with 1,6-di-O-phosphono-D-fructose or its analogues have provided significant insights into the enzyme's catalytic mechanism. rcsb.org These studies have detailed the conformational changes that occur upon substrate binding and have identified key amino acid residues and metal ions within the active site that are crucial for catalysis. rcsb.org

A notable example is the structure of the Class II Fructose-1,6-bisphosphatase from Francisella tularensis complexed with its substrate, which was solved at a resolution of 2.20 Å. rcsb.org This high-resolution structure provides a framework for understanding the novel catalytic mechanism of this class of enzymes. rcsb.org Similarly, the crystal structure of human platelet phosphofructokinase-1 in an activated state, complexed with 1,6-di-O-phosphono-D-fructose, reveals the allosteric regulation mechanisms of this key glycolytic enzyme. pdbj.org

The table below summarizes key X-ray diffraction data for enzyme-ligand complexes involving 1,6-di-O-phosphono-D-fructose.

| Enzyme | PDB ID | Resolution (Å) | Key Findings |

| Fructose-1,6-bisphosphatase (Rabbit Liver) | 1FBP | 2.70 | Revealed the positions of substrate and metal ions in the active site, providing insights into the catalytic mechanism. rcsb.org |

| Class II Fructose-1,6-bisphosphatase (Francisella tularensis) | 8G5X | 2.20 | Provided a framework for a novel catalytic mechanism for the entire class of enzymes. rcsb.org |

| Human Platelet Phosphofructokinase-1 | 4XZ2 | - | Showed the enzyme in an activated conformation, complexed with the substrate. pdbj.org |

| Fructose-1,6-bisphosphatase (Rabbit Liver) | - | - | Determined the molecular symmetry of the enzyme to be point group 222. nih.gov |

Fluorescence Spectroscopy in Enzyme-Ligand Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins and the resulting conformational changes. Enzyme activity and substrate interactions can be monitored by observing changes in the fluorescence of the enzyme itself, often due to the presence of intrinsic fluorophores like tryptophan residues. nih.govjasco-global.com

The interaction between 1,6-di-O-phosphono-D-fructose and enzymes such as yeast pyruvate kinase has been monitored by changes in the enzyme's fluorescence. nih.gov These studies can reveal important kinetic and thermodynamic parameters of the binding event. For example, fluorescence anisotropy titrations have been used to determine the dissociation constant (Kd) of 1,6-di-O-phosphono-D-fructose binding to the CggR repressor protein, confirming the existence of a high-affinity binding site. nih.gov

This technique allows for the real-time monitoring of enzyme kinetics. jasco-global.com By measuring the initial velocity of the reaction at different substrate concentrations, key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. jasco-global.commdpi.com These values provide quantitative measures of the enzyme's affinity for its substrate and its catalytic efficiency. jasco-global.commdpi.com

The table below presents findings from fluorescence spectroscopy studies on enzyme interactions with 1,6-di-O-phosphono-D-fructose.

| Enzyme | Technique | Parameter Measured | Finding |

| Yeast Pyruvate Kinase | Enzyme Fluorescence | Ligand Interaction | Monitored changes in enzyme fluorescence upon binding of 1,6-di-O-phosphono-D-fructose. nih.gov |

| CggR Repressor Protein | Fluorescence Anisotropy Titration | Dissociation Constant (Kd) | Confirmed a high-affinity binding site for 1,6-di-O-phosphono-D-fructose with a Kd of around 6 µM. nih.gov |

| Echinococcus multilocularis Fructose-1,6-bisphosphate Aldolase (B8822740) 1 | Enzyme Kinetics Assay | Km and Vmax | The Km was determined to be 1.75 mM and the Vmax was 0.5 mmol/min. mdpi.com |

NMR Spectroscopy for Isomerism and Metabolic Tracing (excluding basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure, dynamics, and metabolism of molecules in solution. Beyond basic identification, NMR is used to investigate the different isomeric forms of 1,6-di-O-phosphono-D-fructose and to trace its metabolic fate.

The β-D-form of 1,6-di-O-phosphono-D-fructose is the biologically active isomer. wikipedia.org However, other isomers exist in solution, and NMR spectroscopy can be used to identify and quantify these different forms. researchgate.net For instance, 31P NMR has been employed to examine 1,6-di-O-phosphono-D-fructose and related sugar phosphates, providing insights into their stereoisomerism. nih.gov

Furthermore, NMR is a powerful technique for metabolic tracing. By using isotopically labeled substrates, such as those containing deuterium (B1214612) (2H), researchers can follow the conversion of one metabolite to another. For example, 1H NMR has been used to distinguish between the 1-monodeutero-isotopomers of D-fructose 6-phosphate, which is metabolically related to 1,6-di-O-phosphono-D-fructose. nih.gov This provides a tool to assess the relative extent of interconversion of hexose phosphates in enzymatic reactions. nih.gov

Integration with Metabolomics Platforms for Pathway Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. 1,6-di-O-phosphono-D-fructose is a key metabolite that is routinely measured in metabolomics studies to profile metabolic pathways, particularly glycolysis and gluconeogenesis. creative-proteomics.commdpi.com

Advanced analytical platforms, most notably liquid chromatography-mass spectrometry (LC-MS), are used for the sensitive and specific quantification of 1,6-di-O-phosphono-D-fructose in complex biological samples. creative-proteomics.com These platforms allow for high-throughput analysis and provide reliable and reproducible results. creative-proteomics.com

By integrating data on 1,6-di-O-phosphono-D-fructose levels with that of other metabolites, researchers can gain a holistic view of cellular metabolism. creative-proteomics.com This approach is crucial for identifying metabolic bottlenecks, understanding pathway perturbations, and elucidating the complex interplay between different metabolic networks. creative-proteomics.comcreative-proteomics.com For example, combined transcriptomic and metabolomic profiling in blueberry cultivars revealed variations in carbohydrate metabolism, highlighting the central role of the interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate. mdpi.com Such integrated analyses are vital in diverse fields, from understanding metabolic disorders like diabetes and cancer to optimizing metabolic pathways in biotechnology. creative-proteomics.com

Role in Diverse Biological Organisms and Model Systems

Role in Microbial Metabolism and Physiology

Studies in Yeast (Saccharomyces cerevisiae) Glycolysis and Allosteric Regulation

In the model eukaryote Saccharomyces cerevisiae, or baker's yeast, fructose-1,6-bisphosphate is a key intermediate in the glycolytic pathway. It is formed by the ATP-dependent phosphorylation of fructose-6-phosphate (B1210287), a reaction catalyzed by the enzyme phosphofructokinase (PFK). yeastgenome.org This step is a major regulatory point in glycolysis. yeastgenome.orgrcsb.org

Beyond its role as an intermediate, FBP is a critical allosteric activator of pyruvate (B1213749) kinase (PK), the enzyme that catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate. rcsb.orgnih.gov This activation is a classic example of feed-forward regulation; the accumulation of an early pathway intermediate (FBP) signals to and enhances the activity of an enzyme further down the pathway (PK). nih.gov This ensures that the glycolytic flux is efficiently maintained and coordinated. The binding site for FBP on yeast pyruvate kinase is located approximately 40 Å from the enzyme's active site, within a specific regulatory domain. rcsb.orgnih.gov The binding of FBP induces conformational changes that transition the enzyme from an inactive (T) state to a highly active (R) state, thereby increasing its affinity for its substrate. rcsb.orgnih.gov

Table 1: Key Research Findings on Fructose-1,6-bisphosphate in Saccharomyces cerevisiae

| Enzyme | Function | Role of Fructose-1,6-bisphosphate | Regulatory Mechanism | Reference |

|---|---|---|---|---|

| Phosphofructokinase (PFK) | Catalyzes the formation of fructose-1,6-bisphosphate from fructose-6-phosphate. yeastgenome.org | Product of the reaction. | PFK activity is allosterically inhibited by ATP and this inhibition is reversed by AMP and fructose-2,6-bisphosphate. yeastgenome.org | yeastgenome.org |

| Pyruvate Kinase (PK) | Catalyzes the final step of glycolysis (phosphoenolpyruvate to pyruvate). rcsb.org | Allosteric activator. rcsb.orgnih.gov | Binds to a regulatory site distinct from the active site, inducing a conformational change to the active R-state. rcsb.orgnih.gov | rcsb.orgnih.gov |

Investigations in Bacterial Species (e.g., Pseudomonas aeruginosa)

In the bacterium Pseudomonas aeruginosa, fructose-1,6-bisphosphate is a key metabolic intermediate, particularly in the context of carbohydrate metabolism and the synthesis of the exopolysaccharide alginate, a major virulence factor. nih.gov Studies using mutant strains have demonstrated that for alginate to be formed from glucose, the pathway must proceed through fructose-1,6-bisphosphate. nih.gov

The presence and activity of ATP-dependent fructose-6-phosphate kinase (phosphofructokinase) in mucoid strains of P. aeruginosa have been confirmed by observing the accumulation of fructose-1,6-bisphosphate in mutant cells. nih.gov For instance, a phosphoglucose (B3042753) isomerase-negative mutant accumulated FBP when supplied with mannitol. nih.gov Similarly, a fructose-1,6-bisphosphate aldolase-negative mutant produced FBP from fructose-6-phosphate and ATP. nih.gov These findings underscore the role of FBP as an essential glycolytic intermediate in this organism.

Function in Parasitic Organisms (e.g., Leishmania) as a Potential Drug Target

In parasitic protozoa like Leishmania, which cause significant human disease, metabolic pathways are being explored for novel drug targets. The enzyme fructose-1,6-bisphosphatase (FBPase), which catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate in the gluconeogenic pathway, has been identified as a promising target. researchgate.netnih.govresearchgate.net This pathway is essential for the parasite's ability to synthesize necessary sugar phosphates for survival and virulence, particularly for the production of glycoconjugates. nih.gov

Structural and kinetic studies of Leishmania major FBPase (LmFBPase) have revealed species-specific differences in the mechanism of allosteric inhibition by AMP compared to human FBPases. researchgate.netnih.gov The allosteric binding site for AMP in LmFBPase has distinct structural features. researchgate.netnih.gov This poor conservation of the allosteric site presents an opportunity for the structure-based design of species-specific inhibitors that would target the parasite's enzyme without affecting the host's counterpart, offering a potential therapeutic window. researchgate.netnih.gov

Table 2: Fructose-1,6-bisphosphatase (FBPase) as a Drug Target in Leishmania

| Target Enzyme | Metabolic Pathway | Significance in Leishmania | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Fructose-1,6-bisphosphatase (FBPase) | Gluconeogenesis | Essential for synthesis of sugar phosphates required for virulence and replication. nih.gov | The allosteric AMP binding site is structurally different from human FBPase, making it a species-specific drug target. researchgate.netnih.gov | researchgate.netnih.gov |

Plant Metabolism, including Carbon Fixation and Sucrose (B13894) Synthesis Pathways

In plants, fructose-1,6-bisphosphate is a central molecule linking the carbon fixation that occurs in chloroplasts with the synthesis of sucrose in the cytosol. frontiersin.org During photosynthesis, carbon dioxide is fixed into triose phosphates within the chloroplasts via the Calvin cycle. frontiersin.org These triose phosphates are then transported to the cytosol, where two molecules combine to form one molecule of fructose-1,6-bisphosphate. frontiersin.org

FBP in the cytosol stands at a critical metabolic crossroads. It is the substrate for cytosolic fructose-1,6-bisphosphatase (cFBPase), an enzyme that catalyzes its irreversible dephosphorylation to fructose-6-phosphate. nih.govnih.gov This step is a key regulatory point in the pathway of sucrose synthesis. nih.gov The resulting fructose-6-phosphate is then used to produce sucrose, the primary form of sugar transported throughout the plant to nourish non-photosynthetic tissues. frontiersin.org The activity of cFBPase is tightly regulated to coordinate the rate of sucrose synthesis with the rate of carbon fixation, ensuring that the metabolic needs of the plant are met without depleting essential intermediates from the Calvin cycle. nih.govresearchgate.net This regulation is partly achieved through inhibition by fructose-2,6-bisphosphate, a potent regulatory molecule whose levels are inversely related to the rate of photosynthesis. nih.gov

Animal Model Systems for Metabolic Research (excluding human clinical data)

Metabolic Adaptations and Enzyme Regulation in Hibernating Mammals

The study of hibernating mammals provides unique insights into metabolic control, and fructose-1,6-bisphosphate and its associated enzymes play a key role in these adaptations. wikipedia.org Hibernation involves a dramatic, controlled decrease in metabolic rate to conserve energy. wikipedia.org The enzyme fructose-1,6-bisphosphatase (FBPase), a key control point in gluconeogenesis, is significantly modified in hibernating animals. wikipedia.org

Table 3: Enzyme Regulation in Hibernating Mammals

| Condition | Enzyme Affected | Change in Activity | Metabolic Consequence | Reference |

|---|---|---|---|---|

| Hibernation / Cold Exposure | Fructose-1,6-bisphosphatase (FBPase) | Activity is decreased/inhibited. wikipedia.org | Suppression of gluconeogenesis to conserve energy. wikipedia.org | wikipedia.org |

| Hibernation | Pyruvate Kinase | Activated by fructose-1,6-bisphosphate. wikipedia.org | Stimulation of glycolysis, linked to the decrease in gluconeogenesis. wikipedia.org | wikipedia.org |

Studies in Laboratory Animals (e.g., rats) to Elucidate Metabolic Changes

Research utilizing laboratory rats has been instrumental in clarifying the metabolic consequences of administering 1,6-di-O-phosphono-D-fructose, commonly known as fructose-1,6-bisphosphate (FBP). These studies have explored its effects across various physiological and pathological states, revealing significant alterations in cellular energy metabolism, ion homeostasis, and enzymatic activities in different tissues.

Metabolic Effects on Cardiac Tissue

In studies using isolated Langendorff-perfused rat hearts, FBP has been shown to influence myocardial energy metabolism and function. Infusion of FBP led to a rapid shift in the redox state of flavoproteins toward reduction. ahajournals.org Concurrently, there were notable decreases in systolic intraventricular pressure and oxygen consumption (MVO2). ahajournals.org Despite these changes, analysis via ³¹P nuclear magnetic resonance revealed an improved cellular energy state, characterized by a decrease in cytosolic inorganic phosphate (B84403) and a trend towards increased creatine (B1669601) phosphate. ahajournals.org

A key mechanism proposed for these effects is the chelation of extracellular calcium. plos.orgnih.gov FBP was found to lower the free Ca²⁺ concentration in the perfusion buffer, which likely explains the observed changes in mechanical work performance and cellular respiration. ahajournals.org However, a direct metabolic effect is also evident, as FBP induced flavoprotein reduction even in potassium-arrested hearts where its impact on oxygen consumption was minimal. ahajournals.org

Studies on isolated rat cardiac myocytes under hypothermic and ischemic conditions further support the protective metabolic role of FBP. The compound helped maintain myocyte viability, and this effect was associated with a significant reduction in cytosolic Ca²⁺ levels. plos.orgnih.gov FBP-treated cells showed cytosolic calcium levels that were 33% lower than controls in freshly isolated cells and 70% lower after one day of incubation. plos.orgnih.gov

| Parameter | Experimental Model | Observed Change with FBP | Reference |

|---|---|---|---|

| Oxygen Consumption (MVO2) | Isolated Perfused Heart | Initial 44% decrease | ahajournals.org |

| Systolic Pressure (Psys) | Isolated Perfused Heart | Initial 50% decrease | ahajournals.org |

| Cytosolic Inorganic Phosphate | Isolated Perfused Heart (³¹P NMR) | Decreased | ahajournals.org |

| Creatine Phosphate | Isolated Perfused Heart (³¹P NMR) | Tendency to increase | ahajournals.org |

| Cytosolic Ca²⁺ | Isolated Cardiac Myocytes | 33-70% lower than controls | plos.orgnih.gov |

| Flavoprotein Redox State | Isolated Perfused Heart | Shift toward reduction | ahajournals.org |

Metabolic Effects on Hepatic Tissue

In rat models of liver injury induced by carbon tetrachloride (CCl₄), FBP demonstrated a protective role by influencing key metabolic pathways. portlandpress.com Administration of FBP led to a 50-70% decrease in the plasma activities of aspartate aminotransferase and alanine (B10760859) aminotransferase, indicating reduced hepatotoxicity. portlandpress.com This protection was linked to significant metabolic shifts. The hepatic content of FBP and ATP, which were depleted by CCl₄, were increased following FBP administration. portlandpress.com The rise in ATP is thought to support hepatocellular regeneration and tissue repair. portlandpress.com

Furthermore, FBP administration was associated with elevated hepatic activities of enzymes involved in polyamine metabolism, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase. portlandpress.com These enzymatic changes are correlated with increased polyamine synthesis, which is essential for cell growth and regeneration. portlandpress.com

Studies examining dietary influences in rats show that hepatic concentrations of FBP can fluctuate. nih.gov The transition from a high carbohydrate diet to starvation or a high protein diet leads to a decrease in hepatic FBP within 12 hours, alongside decreases in glycogen (B147801), glucose 6-phosphate, and fructose (B13574) 6-phosphate. nih.gov This highlights the compound's dynamic role within the central glycolytic and gluconeogenic pathways in the liver.

| Parameter | Experimental Model | Observed Change with FBP | Reference |

|---|---|---|---|

| Plasma Aspartate Aminotransferase | CCl₄-induced hepatotoxicity | 50-70% decrease | portlandpress.com |

| Plasma Alanine Aminotransferase | CCl₄-induced hepatotoxicity | 50-70% decrease | portlandpress.com |

| Hepatic ATP Content | CCl₄-induced hepatotoxicity | Increased | portlandpress.com |

| Hepatic Ornithine Decarboxylase Activity | CCl₄-induced hepatotoxicity | Elevated | portlandpress.com |

| Hepatic S-adenosylmethionine Decarboxylase Activity | CCl₄-induced hepatotoxicity | Elevated | portlandpress.com |

Metabolic Effects on Neural Tissue

Research on rat brain tissue has revealed that FBP plays a crucial role in maintaining metabolic stability under stressful conditions like hypoxia and excitotoxicity. In cultured rat cortical astrocytes and brain slices exposed to hypoxia, FBP blocked the increase in intracellular calcium ([Ca²⁺]i) and prevented the depletion of ATP. nih.gov The mechanism appears to involve the stimulation of glycolysis, as the glycolytic inhibitor iodoacetate partially prevented these protective actions. nih.gov

In organotypic hippocampal rat slice cultures challenged with N-methyl-D-aspartate (NMDA) to induce excitotoxicity, FBP attenuated the resulting energy imbalance. mdpi.com It ameliorated the decline in ATP and GTP concentrations and improved the mitochondrial phosphorylating capacity, as indicated by an increase in the ATP/ADP ratio. mdpi.com A significant finding from this research was the remarkable increase in the gene expression of key glycolytic enzymes, including phosphofructokinase, aldolase (B8822740), and glyceraldehyde-3-phosphate dehydrogenase, in the presence of FBP. mdpi.com This suggests that FBP may enter intact cerebral cells and produce metabolic benefits by altering gene expression, thereby enhancing the glycolytic rate to meet the energy demands of stressed neural tissue. mdpi.com

| Parameter | Experimental Model | Observed Change with FBP | Reference |

|---|---|---|---|

| Intracellular Ca²⁺ ([Ca²⁺]i) | Hypoxic brain slices/astrocytes | Blocked the hypoxia-induced increase | nih.gov |

| ATP Levels | Hypoxic brain slices/astrocytes | Prevented depletion | nih.gov |

| ATP & GTP Concentrations | NMDA-treated hippocampal slices | Attenuated the decline | mdpi.com |

| ATP/ADP Ratio | NMDA-treated hippocampal slices | Increased | mdpi.com |

| Gene Expression (Phosphofructokinase, Aldolase, GAPDH) | NMDA-treated hippocampal slices | Remarkably increased | mdpi.com |

Advanced Research Perspectives and Future Directions

Refined Structural Biology of Enzyme-Ligand Complexes

Understanding the function of 1,6-di-O-phosphono-D-fructose is inseparable from studying the three-dimensional structures of the enzymes with which it interacts. High-resolution structural methods are providing dynamic pictures of these interactions, revealing the molecular choreography that underpins catalysis and allosteric regulation.

X-ray crystallography has been instrumental in capturing atomic-level snapshots of enzymes in complex with 1,6-di-O-phosphono-D-fructose or its analogs. These studies have been pivotal in elucidating the conformational dynamics that govern enzyme activity. For instance, extensive crystallographic work on fructose-1,6-bisphosphatase (FBPase), a key gluconeogenic enzyme, has revealed how it transitions between different quaternary conformations, such as the active R-state and the inactive T-state, depending on the ligands bound. plos.org

High-resolution structures, such as the 1.6 Å resolution structure of the AMP-bound human muscle FBPase, have provided detailed insights. plos.org These studies demonstrate how the binding of the allosteric inhibitor AMP induces significant conformational changes that are transmitted across the protein, ultimately leading to the inhibition of the enzyme. plos.orgrcsb.org Similarly, the structure of FBPase complexed with its product, fructose-6-phosphate (B1210287) (F6P), has been refined to 2.1 Å resolution, offering a clear view of the active site after catalysis. nih.gov

Work on other enzymes, like fructose-1,6-bisphosphate aldolase (B8822740), has also yielded critical information. The structure of aldolase covalently bound to a substrate intermediate, dihydroxyacetone phosphate (B84403) (DHAP), was determined at 2.6 Å resolution, providing the first structural image of a trapped covalent intermediate for this key glycolytic enzyme. acs.org These high-resolution snapshots are essential for identifying the specific amino acid residues involved in substrate binding, catalysis, and the transmission of allosteric signals. acs.orgnih.gov

| Enzyme | PDB ID | Ligand(s) | Resolution (Å) | Key Conformational Finding |

|---|---|---|---|---|

| Human Muscle Fructose-1,6-Bisphosphatase | Not Specified | AMP | 1.6 | Revealed a water-mediated H-bond network enhancing AMP affinity and causing allosteric inhibition. plos.org |

| Fructose-1,6-Bisphosphatase | 1FBP | Fructose (B13574) 6-phosphate, AMP, Mg2+ | 2.5 | Showed large quaternary conformational changes upon ligand binding, transitioning to a T-state. rcsb.org |

| Fructose-1,6-Bisphosphatase | Not Specified | Fructose 6-phosphate (F6P) | 2.1 | Detailed the active site with the bound product, favoring the β anomer of F6P. nih.gov |

| Fructose-1,6-Bisphosphate Aldolase | Not Specified | Dihydroxyacetone phosphate (DHAP) | 2.6 | First structure of a trapped covalent intermediate (Schiff base), elucidating the catalytic mechanism. acs.org |